molecular formula C18H29NO3S B12468250 Methyl 3-(dodecanoylamino)thiophene-2-carboxylate CAS No. 303136-00-7

Methyl 3-(dodecanoylamino)thiophene-2-carboxylate

Cat. No.: B12468250
CAS No.: 303136-00-7
M. Wt: 339.5 g/mol
InChI Key: NKCYCYRKBFDRHK-UHFFFAOYSA-N
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Description

Methyl 3-(dodecanoylamino)thiophene-2-carboxylate is a synthetic organic compound belonging to the class of thiophene carboxylic acids and derivatives. These compounds are characterized by a thiophene ring, a five-membered aromatic heterocycle containing sulfur, which is substituted with both a carboxamide and a methyl ester functional group. This specific molecule features a dodecanoyl (lauroyl) chain, a 12-carbon fatty acid moiety, conferring significant lipophilicity. The structure is built upon a common scaffold similar to other researched esters like Methyl 3-methylthiophene-2-carboxylate and Methyl thiophene-2-carboxylate . The primary research applications of this compound are derived from its molecular structure. As an amide derivative of a thiophene carboxylate, it serves as a valuable building block (synthon) in organic synthesis and medicinal chemistry for the construction of more complex heterocyclic systems. Its potential research value includes serving as a precursor for the development of novel compounds with tailored properties. The long alkyl chain suggests possible utility in materials science, for instance in the development of organic semiconductors or liquid crystalline materials, where thiophene derivatives are widely studied. Researchers should handle this product with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

303136-00-7

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

methyl 3-(dodecanoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C18H29NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(20)19-15-13-14-23-17(15)18(21)22-2/h13-14H,3-12H2,1-2H3,(H,19,20)

InChI Key

NKCYCYRKBFDRHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(SC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a widely employed method for synthesizing 2-aminothiophene derivatives, which serve as precursors for acylated products. The general protocol involves:

  • Formation of 3-Aminothiophene Core : Condensation of ketones (e.g., acetone) with cyanoacetates and elemental sulfur in the presence of a base (e.g., diethylamine).
  • Acylation with Dodecanoyl Chloride : Reaction of methyl 3-aminothiophene-2-carboxylate with dodecanoyl chloride under basic conditions to introduce the dodecanoylamino group.

Example Protocol :

  • Step 1 : A mixture of ethyl cyanoacetate (0.5 mol), acetone (0.5 mol), sulfur (0.5 mol), and diethylamine in ethanol is refluxed for 3–4 hours. The product, methyl 3-aminothiophene-2-carboxylate, is isolated via filtration (yield: 52–76%).
  • Step 2 : The aminothiophene intermediate is dissolved in dry dichloromethane, treated with triethylamine (1.2 eq), and reacted with dodecanoyl chloride (1.1 eq) at 0–5°C. The mixture is stirred overnight, washed with water, and purified via column chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield (Step 1) 52–76%
Yield (Step 2) 68–85%
Purity (Final Product) >95% (HPLC)

Single-Step Amination-Acylation Approach

A modified method combines amination and acylation in a single pot, reducing purification steps. This approach utilizes iron(III) chloride and cyanuric chloride as catalysts.

Protocol :

  • Reaction Setup : 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (0.5 mol) is dissolved in DMF with FeCl₃ (0.015 mol) and cyanuric chloride (0.015 mol).
  • Amination : Hydroxylamine hydrochloride (0.7 mol) is added, and the mixture is heated at 70–90°C for 4 hours.
  • Acylation : Dodecanoyl chloride (1.1 eq) is introduced directly into the reaction mixture, followed by stirring at room temperature for 12 hours.
  • Workup : The product is extracted with ethyl acetate, dried over Na₂SO₄, and distilled under reduced pressure.

Key Data :

Parameter Value Source
Overall Yield 72–80%
Reaction Time 16 hours

Optimization Strategies

Solvent and Temperature Effects

  • Solvents : Polar aprotic solvents (DMF, THF) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (hexane) are used for exothermic steps to control temperature.
  • Temperature : Acylation is performed at 0–5°C to minimize side reactions (e.g., over-acylation). Higher temperatures (70–90°C) are tolerated during amination.

Catalyst Selection

  • FeCl₃/Cyanuric Chloride : Increases yield by facilitating nucleophilic substitution during amination.
  • Triethylamine : Neutralizes HCl generated during acylation, driving the reaction to completion.

Industrial-Scale Synthesis

Patent US20120178943A1 describes a scalable process for related thiophene derivatives, emphasizing:

  • Controlled Addition : Progressive addition of 3-bromothiophene to alkyl lithium mixtures at −30°C to manage exothermicity.
  • Distillation : Final purification via vacuum distillation (90–100°C at 40–80 mbar) to achieve >99% purity.

Scalability Data :

Parameter Value
Batch Size 100–500 kg
Purity Post-Distillation >99% (GC)

Analytical Characterization

The final product is characterized using:

  • ¹H NMR : δ 11.20 (s, 1H, NH), 8.55 (s, 1H, thiophene-H), 3.93 (s, 3H, OCH₃), 2.43 (t, 2H, CH₂), 1.25 (m, 18H, CH₂), 0.88 (t, 3H, CH₃).
  • IR : Peaks at 1666 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1320 cm⁻¹ (SO₂).
  • HPLC : Retention time = 4.57 min (ACN/H₂O 1:1).

Challenges and Solutions

  • Impurity Formation : Over-acylation or oxidation products are mitigated by strict temperature control and inert atmospheres.
  • Low Yields : Optimized equivalents of dodecanoyl chloride (1.1 eq) and extended reaction times (12–24 hours) improve yields.

Chemical Reactions Analysis

Methyl 3-(dodecanoylamino)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(dodecanoylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to their pharmacological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can result in anesthetic effects . The specific molecular targets and pathways involved depend on the structure and functional groups of the thiophene derivative.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Dodecanoylamino (C12H23CONH-) C19H31NO3S 353.52 g/mol High lipophilicity; potential membrane-targeting applications
Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate 2,4-Dichlorobenzoylamino C14H10Cl2N2O3S 357.21 g/mol Antibacterial activity; halogenated aromatic moiety enhances reactivity
Methyl 3-[(ethoxycarbonyl)amino]thiophene-2-carboxylate Ethoxycarbonylamino C9H11NO4S 229.25 g/mol Intermediate for enzyme inhibitors (e.g., bacterial cystathionine γ-lyase)
Methyl 3-(methylsulfonamido)thiophene-2-carboxylate Methylsulfonamido C7H9NO4S2 235.28 g/mol Stable sulfonamide derivative; respiratory toxicity noted
Methyl 3-[(2-chloroacetyl)amino]thiophene-2-carboxylate 2-Chloroacetylamino C8H8ClNO3S 233.67 g/mol Precursor for heterocyclic synthesis (e.g., thienothiazine dioxides)

Key Observations :

  • Lipophilicity: The dodecanoyl chain in the target compound significantly increases logP compared to analogs with smaller substituents (e.g., ethoxycarbonyl or methylsulfonamido groups), which may improve tissue penetration but reduce aqueous solubility .
  • Synthetic Utility : Ethoxycarbonyl and chloroacetyl derivatives serve as intermediates for further functionalization, enabling access to complex heterocycles .

Insights :

  • Melting Points: Aromatic and halogenated derivatives (e.g., dichlorobenzoylamino) exhibit higher melting points due to crystalline packing, whereas long-chain acyl derivatives may remain oils or low-melting solids .
  • Toxicity : Sulfonamide derivatives require careful handling due to respiratory hazards, contrasting with the generally safer profile of acylated analogs .

Biological Activity

Methyl 3-(dodecanoylamino)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a dodecanoyl amine group and a methyl ester. The structural formula can be represented as follows:

C15H25NO2S\text{C}_{15}\text{H}_{25}\text{N}\text{O}_2\text{S}

This compound has been studied for its interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these biomolecules, influencing various biochemical pathways. Notably, it has been suggested that the compound may exhibit:

  • Enzyme Inhibition : It can inhibit certain kinases involved in cell signaling pathways, which could affect cell proliferation and survival.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and leading to downstream effects on cellular functions.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
  • Antitumor Effects : In vitro studies suggest that it may inhibit tumor cell growth, potentially through apoptosis induction.
  • Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibits proliferation of cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Antitumor Activity

In a study investigating the antitumor effects of this compound, the compound was tested on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism appeared to involve the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
  • Distribution : Its distribution in tissues may be influenced by its dodecanoyl group, promoting accumulation in lipid-rich environments.
  • Metabolism : Initial studies suggest metabolic pathways involving ester hydrolysis and amino group modifications.

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